molecular formula C14H15N3OS B2940695 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime CAS No. 303986-76-7

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime

Cat. No.: B2940695
CAS No.: 303986-76-7
M. Wt: 273.35
InChI Key: OAGCELAMZYSRFG-MHWRWJLKSA-N
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Description

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is an imidazole derivative featuring an allylsulfanyl substituent at the 2-position, a benzyl group at the 1-position, and an oxime functional group derived from the aldehyde at the 5-position. Its molecular formula is C₁₄H₁₄N₂OS with a molecular weight of 258.34 g/mol . The compound’s structure combines the aromatic imidazole core with a reactive oxime moiety, which is known to influence pharmacological properties such as anti-inflammatory or antimicrobial activity .

Properties

IUPAC Name

(NE)-N-[(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-8-19-14-15-9-13(10-16-18)17(14)11-12-6-4-3-5-7-12/h2-7,9-10,18H,1,8,11H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCELAMZYSRFG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime typically involves multiple steps. One common method starts with the preparation of the imidazole core, followed by the introduction of the benzyl and allylsulfanyl groups. The final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine.

    Imidazole Core Formation: The imidazole core can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of Benzyl and Allylsulfanyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the allylsulfanyl group can be added through a thiol-ene reaction.

    Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The benzyl and allylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the imidazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Allylsulfanyl Groups

Triazine Derivatives (D1 and D41)
  • D1 : 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol
  • D41 : 3-(Allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol
    • Key Differences :
  • Core Structure : Triazine (6-membered ring) vs. imidazole (5-membered ring).
  • Functional Groups : D1 lacks the oxime and benzyl groups, which may reduce its reactivity compared to the target compound .
Imidazole Derivatives
  • N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)benzamine (5a)
    • Key Differences :
  • Substituents : Methylsulfonyl group at position 2 vs. allylsulfanyl in the target compound.
  • Synthesis : Prepared via reflux with amines in acetonitrile, contrasting with oxime formation via hydroxylamine reactions .

Oxime-Containing Compounds

Ketoprofen Oxime Amides
  • Structure : Oxime derivatives of ketoprofen (e.g., 2-(3-benzoylphenyl)-propionic acid oxime amides).
    • Key Differences :
  • Core : Arylpropionic acid vs. imidazole.
  • Activity : Ketoprofen oximes exhibit analgesic and anti-inflammatory properties with reduced ulcerogenicity compared to ketoprofen .
4-Methylpentan-2-one Oxime
  • Structure : Simple aliphatic oxime.
    • Key Differences :
  • Toxicity : Classified as harmful if swallowed (Acute Tox. 4) and irritant, highlighting that oxime toxicity varies widely with structure .
  • Applications : Industrial use in antifouling paints, unlike the pharmacologically oriented target compound .
Phosgene Oxime (CX)
  • Structure : Highly reactive chlorinated oxime.
    • Key Differences :
  • Toxicity : Phosgene oxime is a chemical warfare agent causing severe tissue damage, emphasizing the importance of substituents in determining safety .
  • Reactivity : The target compound’s benzyl and allylsulfanyl groups likely reduce its corrosiveness compared to CX .

Sulfanyl-Functionalized Heterocycles

7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
  • Structure : Triazolopyrimidine core with allylsulfanyl and styryl groups.
    • Key Differences :
  • Core Electronics : Triazolopyrimidine vs. imidazole, altering electronic properties and binding affinity .
Methyl 2-[(4-Chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate
  • Structure : Chlorobenzyl-sulfanyl and ester groups.
    • Key Differences :
  • Functional Groups : Ester vs. oxime, affecting hydrolysis susceptibility and bioavailability.
  • Lipophilicity : Chlorobenzyl group increases lipophilicity compared to the allyl group in the target compound .

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Oxime Imidazole C₁₄H₁₄N₂OS 258.34 Allylsulfanyl, oxime, benzyl
D1 (Triazine derivative) Triazine C₇H₉N₃OS 183.23 Allylsulfanyl, hydroxyl
Ketoprofen Oxime Amide Arylpropionic acid C₁₆H₁₄NO₃ 268.29 Oxime, benzoyl
Methyl 2-[(4-Chlorobenzyl)sulfanyl]... Imidazole C₁₃H₁₃ClN₂O₂S 296.77 Chlorobenzyl, ester

Biological Activity

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OSC_{15}H_{18}N_{2}OS with a molar mass of 278.38 g/mol. The compound features an imidazole ring, an aldehyde group, and an oxime functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for cholinergic signaling in the nervous system. This inhibition can be beneficial in counteracting organophosphate poisoning, where AChE is inhibited by toxic agents.
  • Metal Ion Interaction : The oxime group can form stable complexes with metal ions, which may inhibit metalloenzyme activity. Additionally, the imidazole ring's ability to engage in hydrogen bonding and π-π interactions enhances its interaction with proteins and nucleic acids.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the allylsulfanyl group may enhance this property by increasing membrane permeability or disrupting cellular processes in pathogens.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The unique structure of this compound allows for potential interactions with cancer-related targets, making it a candidate for further investigation in oncological studies .

Research Findings and Case Studies

Several studies have highlighted the biological activity of imidazole derivatives, including this compound:

  • Inhibition Studies : In vitro studies demonstrated that the compound effectively reactivates AChE inhibited by organophosphates, suggesting its utility in neuropharmacology.
  • Molecular Modeling : Computational studies have provided insights into the binding modes of similar compounds with target enzymes, supporting the hypothesis that this compound may exhibit selective inhibition against specific biological targets .
  • Comparative Analysis : A comparative study involving structurally related compounds indicated that the allylsulfanyl group significantly enhances biological activity compared to methyl or ethyl sulfanyl groups. This suggests that modifications in the sulfanyl substituent can lead to variations in efficacy and selectivity.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AChE InhibitionReactivates AChE inhibited by organophosphates
AntimicrobialPotentially disrupts microbial cell processes
AnticancerPossible interactions with cancer-related molecular targets
Metal Ion InteractionForms stable complexes that inhibit metalloenzyme activity

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